3-(2-Methylphenyl)pyridine
Overview
Description
3-(2-Methylphenyl)pyridine is an organic compound with the molecular formula C12H11N It consists of a pyridine ring substituted with a 2-methylphenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2-Methylphenyl)pyridine can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method uses a palladium catalyst to couple a 2-methylphenylboronic acid with a 3-bromopyridine under basic conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures to achieve high yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processing. This method allows for the superheating of solvents above their boiling points, enabling reactions to occur at elevated temperatures that are not feasible in batch processes . This approach can enhance reaction rates and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or sulfonylated pyridine derivatives.
Scientific Research Applications
3-(2-Methylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: In the material science field, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .
Comparison with Similar Compounds
3-(2-Methylphenyl)pyridine can be compared with other similar compounds, such as:
3-Phenylpyridine: Lacks the methyl group on the phenyl ring, which can affect its chemical reactivity and biological activity.
2-Methyl-3-phenylpyridine: The position of the methyl group is different, leading to variations in steric and electronic effects.
3-(2-Chlorophenyl)pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
3-(2-methylphenyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQQGQLBQBGMTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40399708 | |
Record name | 3-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90395-49-6 | |
Record name | 3-(2-methylphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40399708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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